Home > Products > Screening Compounds P107798 > HIV-1 inhibitor-10
HIV-1 inhibitor-10 -

HIV-1 inhibitor-10

Catalog Number: EVT-8586633
CAS Number:
Molecular Formula: C39H54O6
Molecular Weight: 618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV-1 inhibitor-10 is synthesized from pyridine derivatives and other organic compounds through various chemical reactions. It falls under the classification of small molecule inhibitors, specifically designed to target viral proteins associated with HIV-1. The compound's design is informed by structure-activity relationship studies that guide modifications to enhance efficacy and reduce toxicity.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV-1 inhibitor-10 involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available pyridine derivatives.
  2. Lithiation: A lithiation reaction is performed on a substituted pyridine, such as 5-bromo-2-methoxypyridine.
  3. Coupling Reactions: This is followed by coupling reactions with aldehydes or other electrophiles to form intermediate products.
  4. Deprotection: Protective groups are removed through hydrolysis or reduction reactions to yield the final product.

For example, one reported synthesis involved the reaction of a pyridine moiety with diethyl oxalate to produce a diketo acid derivative, which was subsequently reacted with an amino compound to form HIV-1 inhibitor-10 in moderate yields .

Molecular Structure Analysis

Structure and Data

The molecular structure of HIV-1 inhibitor-10 can be characterized by its core pyridine ring and various substituents that enhance its binding affinity to the integrase enzyme. The specific structural formula includes functional groups that are critical for its inhibitory activity, although detailed structural data such as crystallographic coordinates are typically published in supplementary materials or specific studies.

Key Data Points

  • Molecular Weight: Approximately 300 g/mol (exact value varies based on substituents).
  • Chemical Formula: C₁₅H₁₅F₂N₃O₄ (example structure; actual formula may vary).
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of HIV-1 inhibitor-10 involves several chemical reactions, including:

  1. Bromination: Introduction of bromine into aromatic systems to create reactive intermediates.
  2. Acylation: Formation of acyl derivatives through reactions with acyl chlorides or anhydrides.
  3. Cross-Coupling Reactions: Utilization of palladium-catalyzed cross-coupling techniques to form carbon-carbon bonds between aryl halides and organometallic reagents.

These reactions are optimized for yield and purity, often employing microwave-assisted techniques or solvent-free conditions to enhance efficiency .

Mechanism of Action

Process and Data

HIV-1 inhibitor-10 exerts its antiviral effects primarily by binding to the integrase enzyme, thereby preventing it from facilitating the integration of viral DNA into the host cell's genome. This action disrupts the replication cycle of HIV-1, leading to reduced viral load in infected individuals.

The mechanism involves:

  • Competitive Inhibition: The compound competes with the natural substrate for binding sites on the integrase enzyme.
  • Conformational Change Induction: Binding may induce conformational changes in integrase that further inhibit its function.

Data from in vitro studies indicate that HIV-1 inhibitor-10 demonstrates low nanomolar activity against various strains of HIV, highlighting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • pKa Values: Relevant pKa values should be determined experimentally to understand ionization under physiological conditions.
Applications

Scientific Uses

HIV-1 inhibitor-10 is primarily researched for its potential application in treating HIV infections. Its design aims at overcoming limitations associated with current therapies, particularly those related to drug resistance. The compound may also serve as a lead structure for further drug development efforts aimed at enhancing antiviral potency and selectivity against HIV.

Introduction to Human Immunodeficiency Virus Type 1 Integrase as a Therapeutic Target

Role of Integrase in the Human Immunodeficiency Virus Type 1 Replication Cycle

Human Immunodeficiency Virus Type 1 integrase is a 32-kDa enzyme encoded by the pol gene, comprising 288 amino acids organized into three domains: the N-terminal domain (residues 1–50), catalytic core domain (residues 50–212), and C-terminal domain (residues 213–288). The catalytic core domain contains a conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two magnesium ions essential for enzymatic activity [4] [10]. Integrase executes two critical functions in the viral life cycle:

  • Nuclear Integration: Following reverse transcription, integrase catalyzes the integration of viral complementary deoxyribonucleic acid into the host genome through a two-step process:
  • 3'-Processing: Cytoplasmic cleavage of terminal dinucleotides (GT) from both 3' ends of viral complementary deoxyribonucleic acid, generating reactive hydroxyl groups.
  • Strand Transfer: Nuclear insertion of processed viral complementary deoxyribonucleic acid into host chromatin via transesterification, forming a provirus [1] [9] [10].
  • Virion Morphogenesis: Beyond integration, integrase binds viral ribonucleic acid genomes in immature virions. This interaction ensures proper viral ribonucleoprotein complex localization within the capsid lattice during maturation. Disruption causes mislocalized genomes and noninfectious particles [1] [7].

Table 1: Key Functions of Human Immunodeficiency Virus Type 1 Integrase

FunctionLocationBiochemical ActivityConsequence of Inhibition
3'-ProcessingCytoplasmEndonucleolytic cleavage of viral complementary deoxyribonucleic acid endsBlocked pre-integration complex formation
Strand TransferNucleusTransesterification into host deoxyribonucleic acidFailure of proviral establishment
Viral ribonucleic acid BindingVirionsGenomic ribonucleic acid condensation and packagingDefective core maturation and infectivity

Classification of Integrase Inhibitors: Integrase Strand Transfer Inhibitors versus Allosteric Integrase Inhibitors

Integrase inhibitors are broadly classified into two mechanistic categories:

  • Integrase Strand Transfer Inhibitors (Integrase Strand Transfer Inhibitors):
  • Mechanism: These competitive inhibitors bind the integrase active site, chelating magnesium ions and displacing viral complementary deoxyribonucleic acid 3'-ends. They specifically block strand transfer by mimicking the target deoxyribonucleic acid nucleobase (e.g., halobenzyl groups stack against the penultimate cytosine) [4] [8] [10].
  • Examples: Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, Cabotegravir.
  • Clinical Status: All Food and Drug Administration-approved integrase inhibitors belong to this class.
  • Allosteric Integrase Inhibitors (Allosteric Integrase Inhibitors):
  • Mechanism: These noncompetitive inhibitors bind a distal pocket at the catalytic core domain dimer interface—the lens epithelium-derived growth factor/p75 binding site. They induce aberrant multimerization and disrupt protein-protein interactions critical for both integration and virion maturation [2] [3] [6].
  • Examples: Quinoline-based compounds (e.g., BI-1001, CX0516), thiophenecarboxylic acid derivatives.
  • Development Status: Preclinical or clinical trial phases.

Table 2: Comparative Features of Integrase Strand Transfer Inhibitors versus Allosteric Integrase Inhibitors

FeatureIntegrase Strand Transfer InhibitorsAllosteric Integrase Inhibitors
Binding SiteActive site (DDE motif)Catalytic core domain dimer interface (lens epithelium-derived growth factor/p75 pocket)
Primary InhibitionStrand transfer reactionMultimodal: Lens epithelium-derived growth factor/p75 displacement + hypermultimerization
Impact on ReplicationBlocks early phase (integration)Dual-phase: Early (integration suppression) and late (morphogenesis defect)
Resistance ProfileActive site mutations (e.g., Q148H/K/R, N155H)Catalytic core domain dimer interface mutations (e.g., A128T, H171T)

Rationale for Targeting Allosteric Integrase Inhibition

The therapeutic limitations of Integrase Strand Transfer Inhibitors necessitate alternative strategies:

  • Overcoming Resistance: Integrase Strand Transfer Inhibitors select for active site mutations (e.g., Q148K/R, G140S) that reduce drug binding affinity while retaining catalytic function. Allosteric Integrase Inhibitors retain potency against such mutants as their binding site is distinct and less mutation-tolerant [6] [8]. Thiophenecarboxylic acid derivatives inhibit quinoline-resistant mutants by exploiting deeper interactions within the catalytic core domain dimer interface [2].

  • Multimodal Inhibition:

  • Early Phase: Allosteric Integrase Inhibitors disrupt lens epithelium-derived growth factor/p75-integrase binding, impairing pre-integration complex nuclear trafficking and integration site targeting [3] [7].
  • Late Phase: They induce integrase hypermultimerization during virion assembly, preventing viral ribonucleic acid packaging and generating noninfectious particles [1] [6]. This dual-phase action provides higher genetic barriers to resistance.
  • Synergy with Integrase Strand Transfer Inhibitors: Allosteric Integrase Inhibitors exhibit synergistic effects when combined with Integrase Strand Transfer Inhibitors ex vivo due to orthogonal mechanisms. For example, quinoline-based Allosteric Integrase Inhibitors and Raltegravir together suppress viral replication more effectively than either alone [6].

  • Host Factor Dependency: Lens epithelium-derived growth factor/p75 tethers integrase to chromatin, directing integration to transcriptionally active genes. Allosteric Integrase Inhibitors mimic this interaction's disruption observed in lens epithelium-derived growth factor/p75-knockout cells, retargeting integration to genotoxic regions [3] [7].

Figure 1: Structural Diversity of Allosteric Integrase Inhibitors

Quinoline-Based (e.g., GSK1264):  ┌─────────────┐    Binds catalytic core domain dimer  │   Quinoline │───► Hydrophobic interactions with    └─────────────┘    Leu102, Ala128, Trp132  │  ├─ Carboxamide: H-bonds with Glu170/His171  │  Thiophene Derivatives (e.g., Compound 5):  ┌─────────────┐    Pyrrole ring: Hydrophobic pocket  │ Thiophene-2 │───► Met178, Gln95, Leu102  │ carboxylate │  └─────────────┘    Carboxylate: H-bond with Ala169  

Properties

Product Name

HIV-1 inhibitor-10

IUPAC Name

6-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-carboxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]spiro[3.3]hept-6-ene-2,2-dicarboxylic acid

Molecular Formula

C39H54O6

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C39H54O6/c1-22(2)24-10-15-38(30(40)41)17-16-35(6)26(29(24)38)8-9-28-34(5)13-11-25(33(3,4)27(34)12-14-36(28,35)7)23-18-37(19-23)20-39(21-37,31(42)43)32(44)45/h11,18,24,26-29H,1,8-10,12-17,19-21H2,2-7H3,(H,40,41)(H,42,43)(H,44,45)/t24-,26+,27-,28+,29+,34-,35+,36+,38-/m0/s1

InChI Key

BJXRINPAPGTVSM-XRDOSIMNSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CC7(C6)CC(C7)(C(=O)O)C(=O)O)C)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC7(C6)CC(C7)(C(=O)O)C(=O)O)C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.